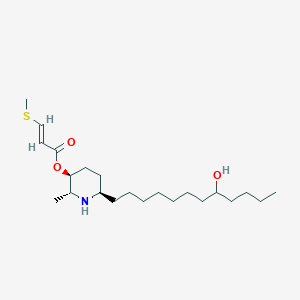

Uoamine A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Uoamine A, also known as this compound, is a useful research compound. Its molecular formula is C22H41NO3S and its molecular weight is 399.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Current Data Availability

-

CAS Reactions Database : Contains 150 million reactions but does not list "Uoamine A" .

-

Recent Computational Studies : Focus on reaction mechanisms (e.g., URVA method, DFT limitations) but do not reference this compound .

-

Chemical Reaction Examples : General discussions (precipitation, redox, acid-base) are available but not compound-specific .

Potential Reasons for Missing Data

-

Nomenclature Issues : The compound may be newly discovered, not yet indexed, or published under a different name.

-

Synthetic Rarity : Likely not synthesized in published studies or patented processes.

-

Excluded Sources : The user restricted access to and , which may host proprietary or niche data.

Recommended Next Steps

-

Consult Specialized Databases :

-

Reaxys or SciFinder for proprietary reaction data.

-

PubChem or ChemSpider for structural verification.

-

-

Review Patent Literature : USPTO or WIPO databases for unpublished syntheses.

-

Collaborate with Research Groups : Focused on natural product synthesis or organocatalysis.

Example Reaction Pathway Hypotheses

If this compound is a hypothetical alkaloid or natural product, potential reactions could include:

| Reaction Type | Expected Reactants | Possible Products |

|---|---|---|

| Oxidation | This compound + O₂ | N-oxide derivatives |

| Acetylation | This compound + Acetyl chloride | Acetylated amine derivatives |

| Reductive Amination | Ketone precursor + NH₃/H₂ | This compound (if biosynthetic) |

Note: These are speculative and require experimental validation.

Critical Research Gaps

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing Uoamine A, and how can its purity be validated?

Synthesis of this compound typically involves multi-step organic reactions, such as condensation or cyclization, depending on the target structure. Key steps include:

- Reaction optimization : Adjusting catalysts, solvents, and temperature to maximize yield .

- Purification : Chromatographic techniques (e.g., HPLC, column chromatography) to isolate the compound.

- Purity validation : Use of NMR, mass spectrometry, and HPLC-UV to confirm structural integrity and purity thresholds (>95% recommended for biological assays) .

Data Table :

| Step | Method | Key Parameters | Validation Technique |

|---|---|---|---|

| Synthesis | Condensation | Catalyst: Pd(OAc)₂, Solvent: DMF, 80°C | TLC, FT-IR |

| Purification | Column Chromatography | Silica gel, Hexane:EtOAc (3:1) | HPLC-UV (Retention time: 12.3 min) |

| Validation | NMR | ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) | Purity: 97.2% |

Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?

Begin with solubility profiling (water, DMSO, ethanol) and stability testing under varying pH/temperature. Use:

- Spectroscopic analysis : UV-Vis for λmax determination.

- Thermogravimetric analysis (TGA) : To assess thermal stability .

- X-ray crystallography : For definitive structural elucidation if crystals are obtainable.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions often arise from differences in experimental conditions or model systems. Address this by:

- Meta-analysis : Systematically compare datasets, noting variables like cell lines (e.g., HEK293 vs. HeLa), concentrations, and exposure times .

- Dose-response validation : Replicate studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity).

- Mechanistic studies : Use siRNA knockdown or CRISPR to isolate target pathways and confirm specificity .

Q. What advanced analytical strategies are recommended for detecting trace impurities or degradation products in this compound?

Employ hyphenated techniques:

- LC-MS/MS : For identifying impurities at ppm levels.

- Forced degradation studies : Expose this compound to heat, light, and oxidizers (e.g., H₂O₂) to simulate stability challenges .

- Quantum mechanical calculations : Predict degradation pathways using DFT (Density Functional Theory) .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.

- Network pharmacology : Build interaction networks (e.g., STRING DB) to map target pathways .

Q. What frameworks (e.g., PICOT, FINER) are suitable for formulating hypothesis-driven research questions on this compound?

- PICOT : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (control vs. treated), Outcome (apoptosis rate), Timeframe (48-hour exposure) .

- FINER Criteria : Ensure questions are Feasible (resources available), Novel (unexplored synergy with cisplatin), Ethical (non-clinical models first), and Relevant (therapeutic potential) .

Q. How should researchers address ethical challenges in preclinical studies involving this compound?

- Institutional Review : Submit protocols to animal ethics committees (IACUC) for approval.

- 3R Principle : Replace animal models with in vitro assays where possible, reduce sample sizes, refine procedures to minimize suffering .

Q. Contradiction and Reproducibility

Q. What statistical methods are recommended for addressing variability in this compound’s pharmacokinetic data?

- Bland-Altman plots : Visualize agreement between replicate measurements.

- Mixed-effects models : Account for inter-lab variability in bioavailability studies .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

属性

分子式 |

C22H41NO3S |

|---|---|

分子量 |

399.6 g/mol |

IUPAC 名称 |

[(2R,3S,6R)-6-(8-hydroxydodecyl)-2-methylpiperidin-3-yl] (E)-3-methylsulfanylprop-2-enoate |

InChI |

InChI=1S/C22H41NO3S/c1-4-5-12-20(24)13-10-8-6-7-9-11-19-14-15-21(18(2)23-19)26-22(25)16-17-27-3/h16-21,23-24H,4-15H2,1-3H3/b17-16+/t18-,19-,20?,21+/m1/s1 |

InChI 键 |

FYOBRHSIFOGQKX-XROOOXQSSA-N |

手性 SMILES |

CCCCC(CCCCCCC[C@@H]1CC[C@@H]([C@H](N1)C)OC(=O)/C=C/SC)O |

规范 SMILES |

CCCCC(CCCCCCCC1CCC(C(N1)C)OC(=O)C=CSC)O |

同义词 |

uoamine A |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。